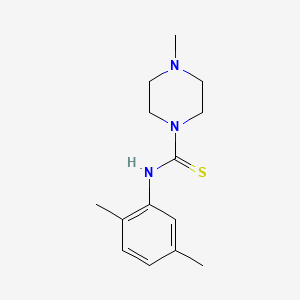
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a feed additive in animal husbandry. DMPT is a synthetic compound that belongs to the class of piperazinecarbothioamides. It is known for its ability to enhance the growth performance of livestock, increase their feed intake, and improve their overall health.
作用機序
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide works by stimulating the release of appetite-regulating hormones such as neuropeptide Y and ghrelin in the animals. This leads to an increase in feed intake and subsequently, improved growth performance. This compound also activates the hypothalamus-pituitary-adrenal axis, which plays a critical role in regulating the immune system. This results in an enhanced immune response in animals.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on animals. It has been shown to increase the levels of growth hormone and insulin-like growth factor-1, which are critical for growth and development. This compound also increases the levels of digestive enzymes such as trypsin and lipase, which aid in the digestion and absorption of nutrients. Additionally, this compound has been found to reduce the levels of stress hormones such as cortisol, which can have a negative impact on animal health.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other feed additives. However, this compound has some limitations as well. It has a narrow therapeutic window, meaning that it must be administered in precise doses to avoid adverse effects. Additionally, the effects of this compound can vary depending on the animal species, age, and health status.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of interest is the potential use of this compound in aquaculture. Studies have shown that this compound can enhance the growth performance of fish and improve their resistance to disease. Another area of interest is the development of new synthetic compounds that have similar or improved effects compared to this compound. Additionally, further research is needed to understand the long-term effects of this compound on animal health and the environment.
合成法
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is synthesized by reacting 2,5-dimethylphenyl hydrazine with methyl isothiocyanate in the presence of a solvent such as ethanol or methanol. The reaction is carried out at a temperature of around 60-80°C for several hours until the desired product is obtained. The resulting this compound is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in animal husbandry. It is commonly used as a feed additive for livestock such as pigs, chickens, and fish. This compound has been shown to increase the feed intake of animals, improve their growth performance, and enhance their immune system. Additionally, this compound has been found to reduce the environmental pollution caused by animal waste by decreasing the amount of nitrogen and phosphorus excreted in their feces.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-11-4-5-12(2)13(10-11)15-14(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDJNZLVOLSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


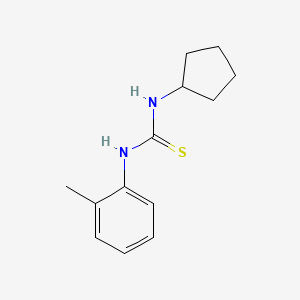
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)

![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
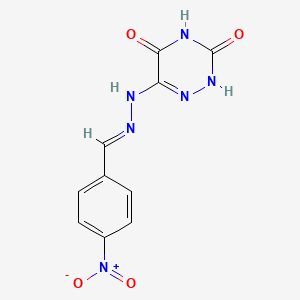
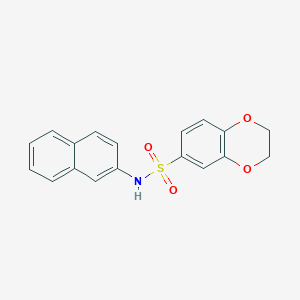
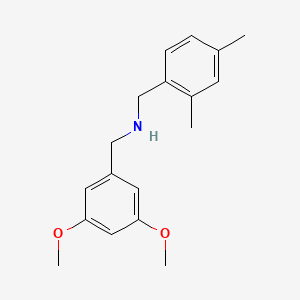
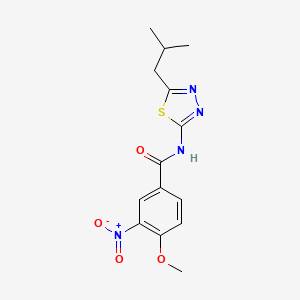


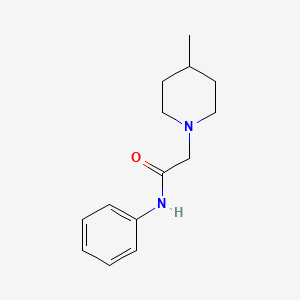
methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)